3-(Ethoxymethyl)pyrrolidin-1-amine
Description
Properties
IUPAC Name |
3-(ethoxymethyl)pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-10-6-7-3-4-9(8)5-7/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJQDNRBIKXPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-(Ethoxymethyl)pyrrolidin-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. For instance, pyrrolidine derivatives have been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, potentially affecting neurological functions.
Cellular Effects
The effects of 3-(Ethoxymethyl)pyrrolidin-1-amine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been observed to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling. Additionally, these compounds can affect the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 3-(Ethoxymethyl)pyrrolidin-1-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Ethoxymethyl)pyrrolidin-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity. Long-term exposure to these compounds in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 3-(Ethoxymethyl)pyrrolidin-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with dosage variations.
Metabolic Pathways
3-(Ethoxymethyl)pyrrolidin-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can affect metabolic flux and alter metabolite levels, potentially influencing overall metabolic homeostasis. For example, pyrrolidine derivatives have been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Transport and Distribution
The transport and distribution of 3-(Ethoxymethyl)pyrrolidin-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, pyrrolidine derivatives may be transported across cell membranes by organic cation transporters, influencing their bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-(Ethoxymethyl)pyrrolidin-1-amine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, pyrrolidine derivatives can localize to the mitochondria, where they may exert effects on mitochondrial function and energy metabolism.
Biological Activity
3-(Ethoxymethyl)pyrrolidin-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
3-(Ethoxymethyl)pyrrolidin-1-amine belongs to a class of pyrrolidine derivatives characterized by their diverse biological activities. The molecular formula for this compound is , with a molecular weight of approximately 156.23 g/mol. Its structure includes an ethoxymethyl group attached to a pyrrolidine ring, which is crucial for its biological interactions.
Biological Activities
Research indicates that 3-(ethoxymethyl)pyrrolidin-1-amine exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound has the potential to inhibit the growth of several bacterial strains, suggesting its utility as an antimicrobial agent.
- Antiviral Properties : Preliminary investigations indicate that it may also possess antiviral activity, although specific viral targets remain to be fully elucidated.
- Anticancer Potential : The compound is being explored for its anticancer properties, particularly in relation to specific cancer cell lines.
The mechanism of action for 3-(ethoxymethyl)pyrrolidin-1-amine involves its interaction with various molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activity or receptor interactions, leading to significant biological effects. The exact pathways are still under investigation but are believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could explain its antimicrobial and anticancer effects.
- Receptor Binding : Its ability to bind to certain receptors may also play a role in its biological activity, particularly in the context of signaling pathways relevant to cancer and infection.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains | |
| Antiviral | Potential activity against specific viruses | |
| Anticancer | Effects on cancer cell lines (e.g., MCF-7) |
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of 3-(ethoxymethyl)pyrrolidin-1-amine, it was found to exhibit significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, highlighting its potential as a therapeutic agent in treating bacterial infections.
Comparison with Related Compounds
To better understand the unique properties of 3-(ethoxymethyl)pyrrolidin-1-amine, it can be compared with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Aminopropyl)pyrrolidine | Lacks ethoxymethyl group | Moderate antimicrobial activity |
| Pyrrolidine-2-one | Contains a lactam ring | Different reactivity |
| 3-(Trifluoromethyl)pyrrolidin-1-amine | Additional trifluoromethyl group | Enhanced lipophilicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on substituent effects, physicochemical properties, synthesis, and safety profiles of pyrrolidin-1-amine derivatives (Table 1).
Table 1: Key Properties of Pyrrolidin-1-amine Derivatives
Substituent Effects on Physicochemical Properties
Preparation Methods
Amination and Protection Strategies
A patented process for 3-aminopyrrolidine derivatives, which are structurally related to 3-(Ethoxymethyl)pyrrolidin-1-amine, involves:
- Using primary amines and protected hydroxyl precursors to synthesize pyrrolidine derivatives with high optical and chemical yields.
- Employing appropriate protecting groups on hydroxyl functionalities to reduce the number of synthetic steps and improve yield and stereochemical purity.
- This process is suitable for preparing racemic and optically active forms of 3-aminopyrrolidine derivatives, which can be adapted for ethoxymethyl substitution on the nitrogen.
Ti–Mg-Catalyzed Carbocyclization of Allyl Propargyl Amines
A selective and efficient method for synthesizing heteroatom-containing pyrrolidine derivatives involves:
- Titanium-magnesium catalyzed carbocyclization of bis-allylpropargyl amines with diethylzinc (Et2Zn).
- The reaction proceeds via the formation of titanium-ethylene complexes and titanacyclopentene intermediates, followed by transmetallation to organozinc intermediates.
- Hydrolysis or deuterolysis of these intermediates yields pyrrolidine derivatives with high selectivity for the Z-configuration of the double bond.
- This method tolerates various heteroatom substituents (e.g., amines and ethers), making it promising for synthesizing ethoxymethyl-substituted pyrrolidines.
- The process is a one-pot synthesis and can be adapted to prepare polyfunctional pyrrolidine derivatives, potentially including 3-(Ethoxymethyl)pyrrolidin-1-amine.
Comparative Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Primary amine with protected hydroxyl precursors (Patent method) | Use of protecting groups; racemic and optically active forms | High chemical and optical yield; fewer steps with proper protecting groups | Requires careful selection of protecting groups; multi-step synthesis |
| Ti–Mg-catalyzed carbocyclization | Catalytic carbocyclization of allyl propargyl amines with Et2Zn | One-pot synthesis; high selectivity; tolerance of heteroatoms | Requires specialized catalysts and reagents; mechanistic complexity |
| Functionalization of preformed pyrrolidine rings | Post-synthesis modification to introduce ethoxymethyl group | Flexibility in late-stage modification; applicable to various derivatives | May require multiple steps; possible regioselectivity issues |
Detailed Research Findings and Notes
- The patented method emphasizes the importance of protecting groups to improve yield and stereochemical purity in preparing 3-aminopyrrolidine derivatives, which can be extrapolated to 3-(Ethoxymethyl)pyrrolidin-1-amine synthesis.
- The Ti–Mg-catalyzed carbocyclization method provides a mechanistically elegant route to pyrrolidine rings bearing heteroatom substituents, including ethoxymethyl groups, with high stereoselectivity and functional group tolerance.
- Functionalization of preformed pyrrolidine rings, such as alkylation or substitution reactions, remains a common approach in medicinal chemistry for introducing ethoxymethyl substituents, offering versatility but sometimes requiring protection/deprotection steps.
- The molecular structure of 3-(Ethoxymethyl)pyrrolidin-1-amine, involving a pyrrolidine nitrogen substituted with an ethoxymethyl group, suggests that nucleophilic substitution reactions on pyrrolidine nitrogen or reductive amination strategies can be employed for its preparation.
Q & A
Q. What strategies improve the scalability of 3-(Ethoxymethyl)pyrrolidin-1-amine synthesis while minimizing waste?
- Methodology :
- Flow chemistry : Conduct continuous alkylation in microreactors to enhance heat/mass transfer and reduce reaction time.
- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF.
- Catalyst recycling : Use immobilized catalysts (e.g., Pd/C on silica) for reductive amination steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
